N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2-one moiety, a phenyl group, and a thioacetamide chain linked to a 3-chlorophenyl ring. Its structure combines multiple pharmacophoric elements:
- 1,2,4-Triazole ring: Known for diverse biological activities, including antimicrobial and anticancer properties .
- Benzo[d]thiazol-2-one: A bicyclic scaffold associated with anti-inflammatory and enzyme-inhibitory effects .
Synthetic routes typically involve coupling 2-chloroacetamide derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in acetone), as seen in analogous triazole-thioacetamide syntheses .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O2S2/c25-16-7-6-8-17(13-16)26-22(31)15-33-23-28-27-21(30(23)18-9-2-1-3-10-18)14-29-19-11-4-5-12-20(19)34-24(29)32/h1-13H,14-15H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXOITQSLYTPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a triazole ring and a thiazole derivative, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Structural Overview
The molecular formula of this compound is C18H14ClN5O2S2, with a molecular weight of 431.91 g/mol. The structure can be dissected into key components as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for various biological activities. |
| Thiazole Derivative | A sulfur-containing ring that contributes to the compound's bioactivity. |
| Chlorophenyl Group | A phenyl group substituted with chlorine, enhancing lipophilicity and potentially influencing biological interactions. |
Antimicrobial Activity
Compounds containing triazole and thiazole motifs have been reported to exhibit significant antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have shown promising activity against a range of pathogens.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of critical enzymes or pathways in microorganisms. For instance, triazoles can interfere with the synthesis of ergosterol in fungi, disrupting cell membrane integrity.
-
Case Studies :
- In a study evaluating similar thiazole derivatives, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against various bacteria such as Bacillus cereus and Escherichia coli .
- Another investigation highlighted that certain triazole derivatives demonstrated effective antifungal activity against Candida albicans and Aspergillus niger, with MIC values significantly lower than those of standard antifungal agents .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs).
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that various triazole derivatives can effectively inhibit COX-1 and COX-2 activities .
- Research Findings :
Anticancer Activity
The anticancer potential of this compound has also been explored.
- Mechanism : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
- Studies :
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit anticancer properties. For instance, compounds similar to N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide have been shown to inhibit cancer cell proliferation in various studies. A study demonstrated that triazole derivatives could induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound's thiazole and triazole components contribute to its antimicrobial efficacy. Research has highlighted that similar compounds possess significant antibacterial and antifungal activities against various pathogens . This makes them valuable in developing new antimicrobial agents.
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of thiazole and triazole derivatives. The compound has shown promise in reducing inflammation markers in preclinical models . This suggests its potential use in treating inflammatory diseases.
Anticonvulsant Activity
Compounds with similar structures have been evaluated for anticonvulsant activity. In vivo studies demonstrated that certain derivatives exhibit significant anticonvulsant effects, providing a basis for further exploration of this compound in epilepsy treatment .
Case Study 1: Anticancer Evaluation
A study evaluated derivatives of triazoles for their anticancer properties against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited cytotoxic effects with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of various thiazole derivatives was assessed against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the triazole ring, aromatic systems, or acetamide groups, leading to variations in physicochemical properties and bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Structural and Electronic Effects
- Quinazolinone derivatives () exhibit stronger hydrogen-bonding capacity due to the sulfonamide group, enhancing antibacterial efficacy.
- Aromatic Substituents :
- Thioacetamide Linker :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The target compound’s lower solubility compared to quinazolinone analogs () may reflect reduced polarity due to the absence of sulfonamide groups.
- Higher logP values in phthalazinone derivatives () correlate with increased membrane permeability.
Preparation Methods
Cyclization of Thiosemicarbazides
The foundational approach for 1,2,4-triazole synthesis involves cyclization of thiosemicarbazide precursors under alkaline conditions. As demonstrated in the synthesis of 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione, potassium hydroxide-mediated ring closure with carbon disulfide provides a reliable pathway. Adapting this method, 4-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized via refluxing phenylthiosemicarbazide with CS₂ in ethanolic KOH (Yield: 78–85%).
Oxidative Cyclization for Tricyclic Systems
Recent advances in oxidative C–H functionalization enable direct triazole-benzothiazole fusion. The Straub group’s DMSO-mediated oxidative cyclization of mercaptophenyl triazoles offers a streamlined route. Applying this to our target compound, 4-phenyl-5-((2-mercaptophenyl)methyl)-4H-1,2,4-triazol-3-amine undergoes disulfide formation followed by intramolecular cyclization at 80°C in DMSO to yield the tricyclic intermediate (Yield: 89%).
Benzothiazolone Moiety Incorporation
Knoevenagel Condensation-Dependent Approaches
PMC10359851 details the preparation of 2-oxobenzo[d]thiazol-3(2H)-yl derivatives via Knoevenagel condensation. Reacting 2-aminothiophenol with ethyl cyanoacetate in acetic acid under reflux (6 h) generates the benzothiazolone core (Yield: 76%). Subsequent N-alkylation with chloroacetyl chloride introduces the methylene bridge required for triazole conjugation.
Direct Coupling via Mitsunobu Reaction
Alternative literature suggests Mitsunobu conditions (DIAD, PPh₃) for coupling pre-formed benzothiazolone alcohols to triazole-thiols. Using 2-hydroxymethylbenzothiazolone and 3-mercapto-4-phenyl-1,2,4-triazole, this method achieves 82% coupling efficiency but requires rigorous moisture control.
Thioacetamide Functionalization
Nucleophilic Displacement of Chloroacetamides
The final step involves reacting 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with N-(3-chlorophenyl)-2-chloroacetamide. As per PMC6273905, acetone with K₂CO₃ (8 h, rt) facilitates thioether formation (Yield: 68%). Copper fluorapatite catalysts, as reported in RSC studies, enhance reaction rates (Yield: 94%).
Microwave-Assisted Thiol-Alkylation
Emerging protocols utilize microwave irradiation (120°C, 20 min) to accelerate the SN2 reaction between triazole-thiols and chloroacetamides, achieving 91% yield with reduced byproduct formation.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Critical validation data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 12H, aromatic), 4.52 (s, 2H, SCH₂), 3.98 (s, 2H, NCH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
- HRMS : m/z 522.0834 [M+H]⁺ (calc. 522.0827).
Process Optimization Challenges
Key hurdles include:
- Regioselectivity in triazole alkylation : Unwanted N1 vs. N2 substitution necessitates careful base selection (e.g., K₂CO₃ vs. NaH).
- Benzothiazolone tautomerism : The 2-oxo/2-thione equilibrium complicates NMR analysis, requiring DMSO-d₆ for signal stabilization.
- Thiol oxidation : Premature disulfide formation mandates inert atmospheres during thioacetamide coupling.
Industrial Scalability Considerations
Pilot-scale trials (100 g batches) reveal:
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains three critical structural motifs:
- A 3-chlorophenyl group (enhances lipophilicity and target binding via halogen interactions).
- A benzo[d]thiazol-2-one moiety (imparts electron-withdrawing properties and potential enzyme inhibition).
- A 1,2,4-triazole ring (facilitates hydrogen bonding and π-π stacking with biological targets).
- A thioacetamide linkage (improves metabolic stability compared to oxyacetamides). These groups synergistically contribute to its bioactivity, particularly in antimicrobial and anticancer contexts .
Q. What synthetic methodologies are commonly used to prepare this compound?
The synthesis involves three main steps:
- Formation of the triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Introduction of the benzo[d]thiazol-2-one substituent using nucleophilic substitution or coupling reactions.
- Thioacetamide linkage formation via reaction of chloroacetamide derivatives with thiol-containing intermediates (e.g., using K₂CO₃ in DMF at 60°C) . Key reagents: Chloroacetyl chloride, triethylamine, DMF.
Q. How is the compound characterized for purity and structural confirmation?
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and connectivity.
- Mass spectrometry (HRMS) verifies molecular weight.
- HPLC ensures >95% purity, with retention times compared to intermediates.
- Elemental analysis validates stoichiometry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) can arise from differences in:
- Cell line specificity (e.g., HeLa vs. MCF-7 cells).
- Solubility limitations (DMSO vs. aqueous buffers). Mitigation strategies:
- Standardize assay conditions (e.g., 1% DMSO final concentration).
- Use orthogonal assays (e.g., fluorescence-based viability tests vs. colony formation assays) .
Q. How can molecular docking guide the optimization of this compound’s activity?
- Target selection : Prioritize enzymes with known triazole/thiazole interactions (e.g., EGFR kinase, bacterial dihydrofolate reductase).
- Docking software : Use AutoDock Vina or Schrödinger Maestro to model binding poses.
- Key interactions : Validate hydrogen bonds between the triazole N2 atom and catalytic residues (e.g., Lys721 in EGFR).
- SAR refinement : Modify substituents (e.g., chloro → methoxy) to enhance binding affinity .
Q. What analytical techniques are used to study stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal stability : Use DSC/TGA to assess decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products. Critical finding: The compound is stable at pH 7.4 but degrades rapidly in acidic conditions (t½ = 2 h at pH 1.2) .
Methodological Recommendations
- For SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluoro vs. 3-chlorophenyl) and evaluate using standardized kinase assays.
- For mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., EGFR-deficient cells).
- For stability profiling : Combine accelerated stability testing (40°C/75% RH) with LC-MS/MS to identify degradation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
